2-(6-Nitro-1H-indol-1-yl)acetic acid
Description
Significance of Indole (B1671886) and Nitroindole Scaffolds in Chemical Science
The indole ring system is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry. The indole nucleus is a key component of the essential amino acid tryptophan and is the precursor to the neurotransmitter serotonin and the hormone melatonin (B1676174).
The incorporation of a nitro group onto the indole scaffold to form nitroindoles introduces a strong electron-withdrawing group, which can significantly alter the molecule's reactivity and biological profile. Nitro-substituted indoles are of considerable interest due to their diverse practical and synthetic applications. They can serve as versatile building blocks for the synthesis of more complex molecules and have been investigated for a range of biological activities.
Academic Relevance of Indole Acetic Acid Derivatives in Medicinal and Synthetic Chemistry
Indole acetic acid (IAA) and its derivatives are another class of indole-containing compounds with profound biological significance. Indole-3-acetic acid is the most common and physiologically active plant hormone of the auxin class, playing a crucial role in regulating plant growth and development. In the realm of medicinal chemistry, the acetic acid moiety can enhance the solubility and pharmacokinetic properties of a drug candidate. Furthermore, the carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a wide range of esters, amides, and other derivatives with potentially altered or improved biological activities. The synthesis of substituted indole-1-acetic acids has been a focus of research for developing potent and selective antagonists for various biological targets. mdpi.com
Research Trajectory of 2-(6-Nitro-1H-indol-1-yl)acetic acid within Modern Organic Synthesis and Biological Chemistry Paradigms
While extensive research has been conducted on indole and its various derivatives, the specific compound this compound has a more nascent research trajectory. Much of the current understanding is built upon the foundational knowledge of its constituent parts: the 6-nitroindole (B147325) core and the N-acetic acid side chain.
Synthetic efforts towards 6-nitroindole derivatives have explored various methodologies, including those that avoid the use of harsh nitrating agents. rsc.org The synthesis of N-substituted indoles, including those with acetic acid side chains, is also a well-established area of organic synthesis. For instance, the alkylation of an indole nitrogen with a haloacetic acid ester followed by hydrolysis is a common strategy. nih.gov
The biological investigation of this compound is still in its early stages. However, based on the known activities of related compounds, it is hypothesized to possess interesting pharmacological properties. For example, various nitroindole derivatives have been investigated for their potential as anticancer agents. The research on this specific molecule is poised to contribute to the broader understanding of how the interplay between the nitro and acetic acid functionalities on an indole scaffold influences its biological activity and potential therapeutic applications.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol appchemical.com |
| CAS Number | 1095507-43-9 appchemical.com |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
2-(6-nitroindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-11-4-3-7-1-2-8(12(15)16)5-9(7)11/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXOVFFEWMOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving 2 6 Nitro 1h Indol 1 Yl Acetic Acid and Analogues
Reactivity of the Nitro Group on the Indole (B1671886) Nucleus (e.g., Reduction to Amine)
The nitro group on the indole nucleus is a key functional handle that can be transformed into other functionalities, most notably an amino group. This reduction is a fundamental step in the synthesis of many biologically active compounds. The conversion of a nitroarene to an amine can be achieved through various methods, including catalytic hydrogenation or using chemical reductants.
Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction typically involves treating the nitroindole derivative with hydrogen gas in the presence of a metal catalyst.
Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. Other catalysts like platinum(IV) oxide (PtO₂) or Raney nickel can also be employed.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen.
The reduction of the nitro group to an amine proceeds via nitroso and hydroxylamine (B1172632) intermediates. A plausible mechanism involves the adsorption of the nitro group and hydrogen onto the catalyst surface, followed by a stepwise reduction.
Chemical Reduction: Several chemical reagents can effectively reduce the nitro group.
Tin(II) Chloride (SnCl₂): In the presence of a strong acid like hydrochloric acid (HCl), SnCl₂ is a classic reagent for the reduction of aromatic nitro compounds.
Iron (Fe) in Acetic Acid: This combination provides a milder alternative for nitro group reduction.
Sodium Dithionite (Na₂S₂O₄): This reagent is often used for the reduction of nitro groups in aqueous or mixed aqueous-organic solvent systems.
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For a compound like 2-(6-Nitro-1H-indol-1-yl)acetic acid, the carboxylic acid group is generally stable under these reducing conditions. The resulting 2-(6-Amino-1H-indol-1-yl)acetic acid is a valuable intermediate for further derivatization, for instance, through diazotization or acylation reactions.
Table 1: Common Methods for the Reduction of Nitroindoles
| Reagent/Catalyst | Solvent | Conditions | Comments |
|---|---|---|---|
| H₂, Pd/C | Ethanol, Methanol | RT, 1-4 atm H₂ | High yield, clean reaction, common lab method. |
| SnCl₂, HCl | Ethanol | Reflux | Strong acidic conditions, effective for stubborn reductions. |
| Fe, CH₃COOH | Acetic Acid | 80-100 °C | Milder than SnCl₂/HCl, useful for sensitive substrates. |
Functionalization at Various Positions of the Indole Ring (C2, C3, N1)
The indole ring has several positions amenable to functionalization. The presence of the N1-acetic acid moiety and the C6-nitro group in the target compound significantly directs the regioselectivity of these reactions.
N1-Position: The N1-position is already substituted in this compound. The synthesis of this compound itself involves the N-alkylation of 6-nitroindole (B147325) with an acetic acid derivative (e.g., ethyl bromoacetate (B1195939) followed by hydrolysis). The N1-substituent is crucial as it can act as a directing group for functionalization at other positions, particularly C2. nih.gov
C3-Position: In typical indole chemistry, the C3-position is the most nucleophilic and prone to electrophilic attack. However, the N1-substituent can sterically hinder this position. Furthermore, the electron-withdrawing nitro group at C6 deactivates the entire ring towards electrophilic substitution. Despite this, C3-functionalization is still possible under specific conditions, such as Friedel-Crafts reactions or Vilsmeier-Haack formylation, though harsher conditions may be required compared to activated indoles. nih.govacs.org
C2-Position: The C2-position is generally less reactive than C3 in electrophilic substitutions. However, functionalization at C2 can be achieved through directed metalation. By using a suitable directing group at the N1 position, it is possible to deprotonate the C2-position with a strong base (e.g., n-butyllithium) to form a C2-lithiated species. This intermediate can then react with various electrophiles to introduce a wide range of substituents at the C2 position. chim.it For N1-substituted indoles, palladium-catalyzed C-H activation has emerged as a powerful tool for C2-alkenylation and C2-acylation. chim.it
The interplay between the N1-acetic acid group and the C6-nitro group governs the reactivity. The nitro group's deactivating effect makes C-H activation more challenging, often requiring more active catalysts or higher reaction temperatures.
Intramolecular and Intermolecular Reactions of Nitroindole Acetic Acid Derivatives
The acetic acid side chain at the N1 position of this compound provides a reactive handle for both intramolecular and intermolecular reactions.
Intramolecular Reactions: One of the most significant intramolecular reactions is cyclization. The carboxylic acid can react with another functional group on the indole ring or a pre-installed substituent to form a new fused ring system. For example, if a nucleophilic group is introduced at the C2 position, an intramolecular condensation reaction can lead to the formation of a tricyclic indole derivative. rsc.org Acid-catalyzed intramolecular cyclization is a known method to form indolocarbazoles from bisindole derivatives, a reaction type that could be adapted for nitroindole acetic acid derivatives under suitable conditions. rsc.org
Intermolecular Reactions: The carboxylic acid group can readily participate in standard intermolecular reactions:
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC or EDC) followed by reaction with an amine leads to the formation of amides. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry.
Furthermore, the indole nucleus itself, despite being deactivated by the nitro group, can participate in intermolecular coupling reactions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could be employed if the indole ring is first halogenated.
Transition Metal-Mediated Transformations and Catalytic Cycles
Transition metals, particularly palladium, copper, and rhodium, are pivotal in modern organic synthesis for the functionalization of indoles. mdpi.comnih.govnih.gov These catalysts enable reactions that are otherwise difficult, offering high selectivity and efficiency.
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-H activation and cross-coupling reactions on the indole nucleus. nih.govmdpi.com
C-H Functionalization: As mentioned in section 3.2, Pd-catalysis can direct the functionalization of the C2 or C3 positions. nih.govchim.it The catalytic cycle for a C-H activation/arylation reaction typically involves:
Coordination of the palladium catalyst to the indole.
Directed C-H activation to form a palladacycle intermediate.
Oxidative addition of an aryl halide.
Reductive elimination to form the C-C bond and regenerate the active catalyst. nih.gov
Aza-Wacker Reaction: This reaction allows for the selective N-alkenylation of indoles. A plausible mechanism involves N-H activation, olefin coordination, cis-aminopalladation, and subsequent β-hydride elimination to yield the N-functionalized indole. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-O bond-forming reactions. They are also employed in certain cycloaddition reactions. acs.orgrsc.org For instance, copper can catalyze the coupling of nitroarenes with aryl boronic acids, which involves the reduction of the nitro group and subsequent C-N bond formation. nih.gov The catalytic cycle may proceed through a nitrosoarene intermediate, with copper facilitating both the deoxygenation and the cross-coupling steps. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts, such as [RhCp*Cl₂]₂, are highly effective for C-H activation and annulation reactions to build complex, fused polycyclic indole systems. nih.govacs.org The catalytic cycles often involve C-H metalation, insertion of an alkyne or alkene, and subsequent cyclization/aromatization steps. nih.gov
Table 2: Examples of Transition Metal-Mediated Reactions for Indole Functionalization
| Metal Catalyst | Reaction Type | Position Functionalized | Key Features |
|---|---|---|---|
| Palladium (Pd) | C-H Arylation/Alkenylation | C2, C3 | Requires directing group for C2 selectivity. nih.govchim.it |
| Palladium (Pd) | Aza-Wacker | N1 | Selective N-alkenylation of indoles. nih.gov |
| Copper (Cu) | Dearomative Cycloaddition | C2, C3 | Forms cyclopenta[b]indolines from 3-nitroindoles. acs.org |
| Copper (Cu) | C-N Cross-Coupling | N1 | Couples nitroarenes with boronic acids. nih.gov |
Aqueous-Phase Reactions and Green Chemistry Implications for Indole Functionalization
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, aligning with the principles of green chemistry. rsc.org This includes the use of water as a solvent, development of catalyst-free reactions, and employing energy-efficient techniques like microwave irradiation. researchgate.nettandfonline.com
Reactions in Water: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic substrates are often poorly soluble in water, reactions can occur at the interface or within micelles formed by surfactants. mdpi.com In some cases, a significant rate acceleration, known as the "on water" effect, is observed. chim.it
Direct Functionalization: The direct functionalization of indoles with various electrophiles has been successfully demonstrated in aqueous media, often without the need for any catalyst. nih.govresearchgate.net This provides a straightforward and sustainable route to diverse indole scaffolds. nih.gov
Catalyzed Reactions: Transition metal-catalyzed reactions, including palladium-catalyzed cyclizations and cross-couplings, have been adapted to aqueous conditions, often using water-soluble ligands or micellar catalysis to overcome solubility issues. mdpi.comresearchgate.net The Fischer indole synthesis, a classic method, has also been performed in water using SO₃H-functionalized ionic liquids as recyclable catalysts. rsc.org
Other Green Approaches:
Mechanochemistry: Performing reactions by grinding solids together in a ball mill, often without any solvent, is a highly sustainable approach that can reduce waste and energy consumption. rsc.org
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to higher energy efficiency and often cleaner reactions with fewer side products. tandfonline.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient, aligning well with green chemistry principles. rsc.org
The application of these green methodologies to the synthesis and functionalization of this compound and its analogues can significantly reduce the environmental impact of these processes. scispace.com
[3+2] Annulations and Other Cycloaddition Reactions of Nitroindoles
The electron-deficient nature of the C2-C3 double bond in nitroindoles makes them excellent partners in cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic and heterocyclic scaffolds in a single step.
[3+2] Cycloadditions (Annulations): This type of reaction, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (the nitroindole) to form a five-membered ring. wikipedia.org
Reactants: 3-Nitroindoles are particularly reactive in these transformations. They can react with various 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides. researchgate.netnih.govmdpi.com
Mechanism: The reaction is typically concerted and pericyclic. The nitro group acts as a strong electron-withdrawing group, activating the C2-C3 bond for nucleophilic attack by the dipole. This often leads to dearomatization of the indole ring, forming indoline-based structures. acs.orgnih.gov
Catalysis: These reactions can be promoted by Lewis acids or organocatalysts. Enantioselective versions have been developed using chiral catalysts, allowing for the synthesis of optically active products. researchgate.netrsc.org Copper and palladium catalysts have also been employed to generate the dipolar species in situ. acs.orgrsc.org
Diels-Alder [4+2] Cycloadditions: While less common, the indole nucleus can also participate as a dienophile or, more rarely, as a diene in [4+2] cycloaddition reactions. researchgate.net 3-Nitroindoles can undergo dearomative Diels-Alder reactions with conjugated dienes under thermal or high-pressure conditions to yield complex polycyclic structures. researchgate.net
These cycloaddition strategies provide rapid access to diverse molecular frameworks, such as pyrrolo[2,3-b]indoles and cyclopenta[b]indolines, which are prevalent in natural products and pharmaceuticals. rsc.org
Table 3: Cycloaddition Reactions of Nitroindoles
| Reaction Type | Nitroindole Role | Reaction Partner | Product Type |
|---|---|---|---|
| [3+2] Annulation | Dipolarophile | Azomethine Ylide | Pyrrolidinyl-spirooxindoles nih.gov |
| [3+2] Annulation | Michael Acceptor | Propargylic Nucleophiles | Cyclopenta[b]indolines acs.org |
| [3+2] Annulation | Electrophile | Vinyl Aziridines | Pyrrolo[2,3-b]indoles researchgate.net |
N-Alkylation and Protection Group Migration Reactions
N-Alkylation: The synthesis of the title compound, this compound, is achieved through the N-alkylation of 6-nitroindole. This reaction typically involves deprotonating the indole nitrogen with a base (e.g., NaH, K₂CO₃) to form the indolide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., ethyl bromoacetate). Subsequent hydrolysis of the ester yields the final carboxylic acid. The selective N-alkylation over C-alkylation is a common challenge in indole chemistry, but it can often be controlled by the choice of base, solvent, and counter-ion. acs.org
Protection Group Migration: An interesting and less common reaction involving nitroindoles is the migration of a protecting group. Research has shown that N-protected 3-nitroindoles can undergo an unprecedented N-alkylation with para-quinone methides. This transformation proceeds through a protection group migration followed by an aza-1,6-Michael addition sequence. researchgate.net In this process, the N-protecting group (e.g., a sulfonyl group) effectively migrates, allowing the indole nitrogen to act as a nucleophile. This type of reaction highlights the unique reactivity imparted by the nitro group and opens up new pathways for the synthesis of complex N-substituted indoles. researchgate.net
Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activity
Elucidation of Pharmacophoric Features within the Indole (B1671886) Acetic Acid Scaffold
The indole acetic acid framework serves as a versatile scaffold in medicinal chemistry. Its biological activity is not monolithic but rather the result of synergistic contributions from the indole ring, the acetic acid moiety, and various substitutions.
The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. nih.govjocpr.comrsc.org Its aromatic and heterocyclic nature allows for various molecular interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets. rsc.org The indole ring itself is a key pharmacophore, and its substitution pattern significantly modulates the pharmacological profile of the resulting derivatives. jocpr.comrsc.org
Substituents on the indole ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its affinity and selectivity for specific receptors or enzymes. For instance, the position of a substituent is critical; studies on different indole derivatives have shown that substitutions at certain positions can enhance activity while others may diminish it. researchgate.net The introduction of groups like halogens (e.g., fluorine) or methoxy (B1213986) groups has been shown to alter the cytotoxic and receptor-binding activities of indole-based compounds. researchgate.netnih.gov The indole nitrogen also offers a site for modification, further expanding the chemical space for SAR studies.
Table 1: Impact of Indole Ring Substitutions on Biological Activity
| Substitution Position | Type of Substituent | Effect on Activity | Reference |
|---|---|---|---|
| Position 4 | Halogen (Fluorine) | Generally less favorable for certain activities | researchgate.net |
| Position 6 | Fluoro | Can enhance cytotoxic activity against cancer cells | nih.gov |
This table is illustrative and based on findings from various indole derivatives to highlight the importance of substitution patterns.
The acetic acid group attached to the indole nitrogen is a critical functional component. As a carboxylic acid, this moiety is typically ionized at physiological pH, bearing a negative charge that can engage in ionic interactions or hydrogen bonding with positively charged residues (like arginine or lysine) in the binding pockets of target proteins. drugbank.com This interaction is often crucial for anchoring the ligand to its target.
Modifications to the acetic acid side chain can have profound effects on activity. For example, converting the carboxylic acid to an ester or an amide, such as N-methyl-2-(6-nitro-1H-indol-1-yl)acetamide, alters its charge, size, and hydrogen-bonding capacity. nih.govmolport.com Such changes can affect the compound's binding mode, membrane permeability, and metabolic stability. Studies on related indole acetic acid derivatives have explored converting the acid to acetohydrazides and subsequently to other heterocyclic systems like 1,2,4-triazoles, demonstrating that this position is amenable to significant modification to alter the biological profile. nih.gov
The position of the nitro group is paramount. mdpi.com In the context of 2-(6-Nitro-1H-indol-1-yl)acetic acid, the nitro group is at the 6-position. Research on nitroindole analogues for melatoninergic binding sites has shown that nitration at the 6- or 7-position can lead to a loss of affinity for certain receptor subtypes (like MT3) while retaining affinity for others (MT1 and MT2). nih.gov This highlights the role of the nitro group's position in conferring receptor selectivity. The polar nature of the nitro group can also influence the molecule's solubility and pharmacokinetic properties. svedbergopen.com Furthermore, the introduction of other heteroatoms, either within the scaffold or as substituents, can similarly alter the compound's physicochemical properties and biological activity.
Molecular Interactions and Binding Mechanisms with Specific Biological Targets
The therapeutic potential of this compound and its analogues is realized through their interaction with specific proteins. Understanding these binding mechanisms at a molecular level is key to explaining their biological effects.
Ectonucleotidases are cell-surface enzymes that are overexpressed in various cancers and contribute to an immunosuppressive tumor microenvironment. nih.gov Therefore, inhibitors of these enzymes are of significant interest in oncology. Studies on indole acetic acid derivatives have demonstrated their potential as inhibitors of several ectonucleotidases, including human Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (h-ENPP1) and 3 (h-ENPP3), human and rat ecto-5′-nucleotidase (h-e5′NT, r-e5′NT), and human tissue-nonspecific alkaline phosphatase (h-TNAP). nih.gov
While direct studies on this compound are limited, research on structurally related indole acetic acid sulfonamide derivatives provides significant insight. These studies revealed that the indole moiety, combined with a side chain, can effectively inhibit these enzymes with IC₅₀ values in the sub-micromolar range. nih.gov The structure-activity relationship of these inhibitors indicates that the core indole scaffold is essential for activity, while substitutions on an attached aryl ring can modulate potency and selectivity between the different enzyme isoforms. nih.gov For instance, substitutions with electronegative groups on a peripheral phenyl ring resulted in selectivity towards h-e5′NT, whereas other substitutions conferred selectivity for h-ENPP3. nih.gov This suggests that the indole acetic acid scaffold is a promising template for developing potent and selective ectonucleotidase inhibitors.
Table 2: Inhibitory Activity of Indole Acetic Acid Derivatives against Ectonucleotidases
| Compound Class | Target Enzyme | Observed Activity (IC₅₀ range) | Reference |
|---|---|---|---|
| Indole acetic acid sulfonate derivatives | h-ENPP1 | Sub-micromolar | nih.gov |
| Indole acetic acid sulfonate derivatives | h-ENPP3 | Sub-micromolar | nih.gov |
| Indole acetic acid sulfonate derivatives | h-e5′NT | Sub-micromolar | nih.gov |
| Indole acetic acid sulfonate derivatives | r-e5′NT | Sub-micromolar | nih.gov |
This table summarizes findings for a class of derivatives to show the potential of the core scaffold.
The melatonin (B1676174) receptor system includes two G-protein coupled receptors (MT1 and MT2) and a third binding site, MT3, which has been identified as the enzyme quinone reductase 2 (QR2). researchgate.netnih.gov A study specifically investigating nitro-substituted indole analogues of melatonin revealed the critical role of the nitro group's position. nih.gov
Compared to melatonin, analogues nitrated at the 6- or 7-position were found to lose affinity for the MT3 binding site while maintaining good affinity for MT1 and MT2 receptors. In contrast, an analogue with a nitro group at the 4-position showed very high, nanomolar affinity and selectivity for the MT3 site. nih.gov This strongly suggests that a nitro group at the 6-position, as in this compound, would likely result in low affinity for the MT3/QR2 enzyme, while potentially allowing for interactions with MT1 and/or MT2 receptors. These findings underscore how a single functional group's placement can dramatically shift the selectivity profile of a molecule across different but related biological targets. nih.gov
Binding to Nucleic Acid Structures (e.g., c-Myc G-quadruplex)
While direct studies on the binding of this compound to the c-Myc G-quadruplex are not extensively available, research on structurally related nitroindole derivatives provides significant insights into this potential mechanism of action. The c-Myc oncogene, a key regulator of cell proliferation, is a prime target for anticancer drug development. sci-hub.se Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex (G4) structure, which acts as a transcriptional repressor. sci-hub.se Stabilization of this G4 structure by small molecules can downregulate c-Myc expression, leading to inhibition of cancer cell growth. mdpi.com
A study on a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives has demonstrated their ability to bind to and stabilize the c-Myc G-quadruplex. nih.govnih.govresearchgate.net These compounds were found to interact with the terminal G-quartets of the G-quadruplex, primarily through π-π stacking interactions. nih.govresearchgate.net The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the indole ring, potentially enhancing these stacking interactions. nih.gov This binding leads to the downregulation of c-Myc expression and induces cell cycle arrest in cancer cells. nih.govshef.ac.uk
The general structure of these active 5-nitroindole derivatives and their interaction with the c-Myc G-quadruplex are summarized in the table below. Although the position of the nitro group in the target compound is at the 6-position, the findings from the 5-nitroindole series suggest that the nitroindole scaffold is a promising pharmacophore for targeting the c-Myc G-quadruplex. The acetic acid moiety at the 1-position of the indole in this compound could further influence binding affinity and selectivity, potentially through interactions with the grooves or loops of the G-quadruplex.
Table 1: Binding Characteristics of Nitroindole Derivatives to c-Myc G-Quadruplex
| Compound Class | Key Structural Features | Proposed Binding Mode | Biological Outcome |
|---|
Enzyme Inhibition Mechanisms (e.g., Bacterial Cystathionine (B15957) γ-Lyase, Cyclin-Dependent Kinases)
Bacterial Cystathionine γ-Lyase (bCSE)
The inhibitory activity of NL1 suggests that the indole-1-acetic acid scaffold can be accommodated within the active site of bCSE. The nature of the substituent at the 6-position is likely to influence the inhibitory potency. The electron-withdrawing properties of the nitro group in this compound could potentially lead to different binding interactions compared to the bromo-substituent, warranting further investigation into its bCSE inhibitory activity.
Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govmdpi.com Consequently, CDK inhibitors are a significant class of anticancer agents. mdpi.com While there is no specific data on the inhibition of CDKs by this compound, the indole nucleus is a common scaffold in many known CDK inhibitors. The planar nature of the indole ring allows it to fit into the ATP-binding pocket of CDKs, mimicking the adenine (B156593) ring of ATP.
The activity of indole-based CDK inhibitors is highly dependent on the substitutions on the indole ring. These substitutions can form crucial hydrogen bonds and van der Waals interactions with amino acid residues in the active site, thereby determining the potency and selectivity of the inhibitor. The nitro group and the acetic acid side chain of this compound would play a significant role in defining its potential as a CDK inhibitor. Further screening and mechanistic studies are necessary to evaluate its efficacy against various CDKs.
Modulation of Inflammatory Pathways (e.g., TNF-α production via TRPV1)
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. mdpi.comscienceopen.com Its activation can lead to the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α). While a direct link between this compound and the modulation of TNF-α production via TRPV1 has not been established, some studies have explored the interaction of nitro-containing compounds with TRPV1.
For instance, nitro-oleic acid has been shown to modulate the activity of TRPV1. nih.gov The electrophilic nature of the nitro group can lead to covalent modification of cysteine residues on the channel, altering its function. nih.govmdpi.com Given that this compound possesses a nitro group, it is plausible that it could interact with and modulate TRPV1 activity. Such modulation could potentially influence downstream inflammatory signaling pathways, including the production of TNF-α. However, dedicated studies are required to investigate this hypothesis and to determine whether the compound acts as an agonist or antagonist of TRPV1 and its subsequent effect on TNF-α release.
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. For this compound, the relative orientation of the indole ring, the nitro group, and the acetic acid side chain is of paramount importance.
Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are powerful tools for conformational analysis. unifi.itnih.gov These methods can help to identify the low-energy conformations of the molecule in solution and in the presence of its biological target. The flexibility of the acetic acid side chain allows for multiple possible conformations. The preferred conformation will be influenced by intramolecular interactions, such as hydrogen bonding, and interactions with the solvent.
The conformation of the molecule will directly impact its ability to form key interactions with its biological target. For instance, in the context of binding to the c-Myc G-quadruplex, a specific conformation might be required to optimize the stacking of the indole ring with the G-quartets. Similarly, for enzyme inhibition, the conformation of the acetic acid side chain will determine its ability to interact with amino acid residues in the active site. Understanding the conformational preferences of this compound is therefore a crucial step in elucidating its mechanism of action and in the rational design of more potent analogs.
Regiochemical and Stereochemical Effects on Molecular Recognition and Potency
Regiochemical Effects
Studies on other classes of bioactive molecules, such as chalcones, have shown that the position of a nitro group can dramatically alter the biological activity. mdpi.com For instance, a nitro group at a specific position might be crucial for forming a key hydrogen bond with a target receptor, while at another position, it might cause steric hindrance. A systematic study of different nitro-substituted isomers of indolyl acetic acid would be necessary to fully understand the regiochemical effects on the potency and selectivity of these compounds. Such studies are crucial for optimizing the lead compound. rsc.org
Stereochemical Effects
The acetic acid moiety of this compound introduces a chiral center if a substituent is present on the α-carbon of the acid. While the parent compound is achiral, derivatives with substitution on the side chain would exist as enantiomers. Biological systems are often stereoselective, meaning that one enantiomer may exhibit significantly higher potency than the other. This is because the three-dimensional arrangement of atoms in a chiral molecule will determine how it interacts with the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket.
For example, in a series of indole acetic acid derivatives designed as CRTH2 receptor antagonists, the stereochemistry of the molecule was found to be critical for its potency. nih.gov Therefore, if derivatives of this compound are to be developed, it will be essential to investigate the stereochemical requirements for optimal activity. This would involve the synthesis and biological evaluation of individual enantiomers to determine the more active stereoisomer.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine |
| Nitro-oleic acid |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., DFT Studies) for Molecular Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. mdpi.com If applied to 2-(6-Nitro-1H-indol-1-yl)acetic acid, DFT studies would provide detailed information on:
Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: Determination of the distribution of electron density, dipole moment, and molecular electrostatic potential (MESP). The MESP map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com A smaller energy gap generally suggests higher reactivity.
While specific DFT data for this compound are not available, studies on similar nitro-substituted indazole and indole (B1671886) derivatives have utilized these methods to characterize their structures and reactivity profiles. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govwalisongo.ac.id This simulation predicts the binding affinity and mode of interaction at the molecular level. For this compound, docking studies would involve:
Preparation of the Ligand Structure: Generating a 3D conformation of the molecule.
Selection of a Biological Target: Identifying a relevant protein target, such as an enzyme or receptor implicated in a disease pathway where indole derivatives are known to be active.
Docking Simulation: Placing the ligand into the active site of the protein and calculating the binding energy for various poses.
The results would be presented as a docking score (often in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the protein. nih.gov Such studies are crucial for hypothesis-driven drug design, but no specific docking analyses for this compound have been published.
Molecular Dynamics Simulations and Conformational Sampling for Dynamic Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. researchgate.net An MD simulation of this compound, either alone in solution or bound to a protein target, would reveal:
Conformational Flexibility: How the molecule changes its shape over time. Enhanced sampling techniques can be used to explore the conformational landscape more efficiently. researchgate.netlivecomsjournal.org
Stability of Ligand-Receptor Complex: If docked to a protein, MD simulations can assess the stability of the predicted binding pose and the persistence of key interactions (like hydrogen bonds) over the simulation period.
Solvent Effects: How the surrounding solvent (typically water) influences the molecule's conformation and interactions.
No MD simulation studies specifically investigating this compound are currently available in the scientific literature.
Interpretation of Computational Molecular Descriptors in Structure-Activity Relationships
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. springernature.com In the context of a QSAR study, the interpretation of these descriptors is key. For this compound, relevant descriptors might include:
| Descriptor Type | Example Descriptor | Potential Interpretation in a SAR Model |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's polarity and reactivity in electrostatic or covalent interactions. |
| Topological | Molecular Connectivity Indices | Describes the branching and size of the molecule, which can influence binding. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Relates to the molecule's ability to cross cell membranes and the nature of its binding (e.g., hydrophobic interactions). |
| Steric/3D | Molecular Volume, Surface Area | Describes the size and shape of the molecule, which is critical for fitting into a receptor's binding pocket. |
Without a specific QSAR study on a series of analogs of this compound, the direct interpretation of its descriptors in a structure-activity relationship is not possible.
Future Directions and Emerging Research Avenues for 2 6 Nitro 1h Indol 1 Yl Acetic Acid Research
Development of Novel Synthetic Routes for Architecturally Complex Nitroindole Acetic Acid Analogues
The future of nitroindole acetic acid research is intrinsically linked to the development of sophisticated synthetic methodologies. While classical methods for indole (B1671886) synthesis exist, the demand for structurally diverse and complex analogues necessitates the exploration of novel synthetic pathways. Future research will likely focus on creating multi-functionalized indole rings, allowing for fine-tuning of the molecule's properties.
Key areas of development include:
One-Pot and Multi-Component Reactions: These approaches are highly efficient as they avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.net The implementation of such reactions can lead to the rapid generation of a library of diverse nitroindole acetic acid analogues.
Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, can be used to construct complex molecular architectures from simple starting materials in a highly efficient manner. nih.gov
Advanced Catalysis: The use of novel catalysts, including metal-organic frameworks (MOFs) and nanoparticles, could provide new ways to control the regioselectivity and stereoselectivity of reactions, leading to the synthesis of previously inaccessible analogues.
The goal is to move beyond simple substitutions and develop methods to create intricate, three-dimensional structures that can interact with biological targets with high specificity and affinity.
Advanced Mechanistic Characterization of Biological Pathways and Off-Targets
A deep understanding of how 2-(6-Nitro-1H-indol-1-yl)acetic acid and its derivatives interact with biological systems is crucial for their development as therapeutic agents. While the nitro group is known to be a key pharmacophore in many bioactive molecules, its precise role in the activity of this specific compound needs further elucidation. mdpi.com
Future research in this area should include:
Target Identification and Validation: Identifying the primary biological targets of these compounds is a key priority. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic screening.
Pathway Analysis: Once a target is identified, it is essential to understand the downstream effects of its modulation. Techniques like transcriptomics and metabolomics can provide a global view of the cellular pathways affected by the compound.
Off-Target Profiling: All drugs have the potential to interact with unintended targets, leading to side effects. Comprehensive off-target profiling using computational and experimental methods is necessary to assess the safety of these compounds.
Molecular docking studies have already provided initial insights into how indole acetic acid derivatives can interact with the active sites of enzymes, highlighting key interactions with specific amino acid residues. nih.govresearchgate.net Further detailed mechanistic studies will be critical to understanding the full spectrum of their biological activity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds based on their chemical structure. researchgate.net | Accelerates the identification of promising drug candidates and reduces the number of compounds that need to be synthesized and tested. |
| De Novo Design | Generative models can design entirely new molecules with desired properties from scratch. mdpi.com | Expands the chemical space that can be explored, potentially leading to the discovery of novel and highly potent compounds. |
| Synthesis Planning | AI can analyze vast databases of chemical reactions to devise the most efficient and cost-effective synthetic routes for target molecules. digitellinc.com | Streamlines the chemical synthesis process, making it faster and more economical. |
By leveraging the power of AI and ML, researchers can navigate the vast chemical space of possible nitroindole acetic acid derivatives more efficiently, ultimately accelerating the discovery of new therapeutic agents. nih.gov
Exploration of New Biological Target Classes and Therapeutic Modalities for Indole Acetic Acid Derivatives
The indole acetic acid scaffold is a versatile platform that has the potential to interact with a wide range of biological targets. While research has already identified some potential applications, there is significant scope for exploring new therapeutic areas.
Some promising avenues for future research include:
Ectonucleotidase Inhibition: Derivatives of indole acetic acid have shown potent inhibitory activity against ectonucleotidases, enzymes that are overexpressed in the tumor microenvironment and play a role in cancer development and immune evasion. nih.govresearchgate.netnih.gov Further exploration of this target class could lead to new cancer immunotherapies.
Antiviral Activity: Indole-2-carboxylic acid has been identified as a potential inhibitor of HIV-1 integrase, an enzyme essential for viral replication. rsc.org This suggests that other indole acetic acid derivatives could be developed as novel antiviral agents.
Kinase Inhibition: Several indole-based derivatives have demonstrated inhibitory activity against various protein kinases, such as EGFR, BRAFV600E, and VEGFR-2, which are implicated in cancer cell proliferation and angiogenesis. nih.gov This highlights the potential of this scaffold in developing new targeted cancer therapies.
Antimicrobial and Anti-inflammatory applications: Research on related compounds like 2-(5-nitro-1H-indol-3-yl)acetic acid suggests potential for antimicrobial, anti-cancer, and anti-inflammatory applications, warranting further investigation for the 6-nitro isomer and its derivatives. lookchem.com
The table below summarizes the inhibitory activities of some indole acetic acid derivatives against various biological targets.
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |
| Indole acetic acid sulfonate derivative (5e) | h-ENPP1 | 0.32 ± 0.01 | nih.gov |
| Indole acetic acid sulfonate derivative (5j) | h-ENPP3 | 0.62 ± 0.003 | nih.gov |
| Indole acetic acid sulfonate derivative (5c) | h-e5’NT | 0.37 ± 0.03 | nih.gov |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | rsc.org |
Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are becoming increasingly important in the pharmaceutical industry. researchgate.net The development of sustainable and environmentally friendly methods for the synthesis of this compound and its analogues is a critical area for future research.
Key strategies for promoting green chemistry in this context include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids.
Catalyst-Free and Solvent-Free Reactions: Designing reactions that can proceed efficiently without the need for a catalyst or solvent, often with the aid of microwave or ultrasound irradiation, can significantly reduce waste. eurjchem.com
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. rsc.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce the reliance on fossil fuels.
By adopting these green methodologies, the synthesis of nitroindole acetic acid derivatives can be made more sustainable, reducing the environmental impact of drug discovery and manufacturing. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for 2-(6-Nitro-1H-indol-1-yl)acetic acid, and how can purity be optimized?
Methodological Answer:
A common approach involves alkylation of 6-nitroindole with haloacetic acid derivatives under basic conditions. For example, describes a similar synthesis of 2-(1H-indol-1-yl)acetic acid using ethyl bromoacetate and indole in the presence of a base (e.g., NaH or K₂CO₃). For the 6-nitro derivative, regioselective nitration of indole precursors may precede alkylation.
Key Steps for Purity Optimization:
- Use column chromatography (petroleum ether/ethyl acetate gradients) for purification .
- Monitor reaction progress via TLC or HPLC.
- Recrystallization from ethanol/water mixtures improves crystallinity.
Basic: How should researchers characterize the chemical structure of this compound?
Methodological Answer:
Essential Techniques:
- NMR Spectroscopy: Compare and NMR data with structurally similar compounds. For example, provides NMR shifts for 2-(1H-indol-1-yl)acetic acid (δ 5.01 ppm for the -CH₂- group; aromatic protons at δ 6.44–7.37 ppm).
- Mass Spectrometry: Confirm molecular weight (calculated: 220.18 g/mol) via ESI-MS or HRMS.
- FTIR: Identify nitro group stretches (~1520 cm) and carboxylic acid O-H (~2500–3000 cm) .
Advanced: How does the nitro group at the 6-position influence the compound’s reactivity in further functionalization?
Methodological Answer:
The nitro group is electron-withdrawing, directing electrophilic substitution to the 4- and 7-positions of the indole ring. This impacts:
- Reduction Reactions: Nitro groups can be reduced to amines (e.g., using H₂/Pd-C), enabling access to amino derivatives for drug discovery .
- Cross-Coupling Reactions: The nitro group may hinder palladium-catalyzed couplings (e.g., Suzuki-Miyaura) due to coordination with catalysts. Alternative protecting strategies (e.g., Boc protection) are recommended .
Advanced: What analytical challenges arise when studying the stability of this compound under varying pH conditions?
Methodological Answer:
Stability Concerns:
- Acidic Conditions: Nitro groups may undergo partial reduction or decomposition.
- Basic Conditions: The carboxylic acid moiety may deprotonate, altering solubility and reactivity.
Methodology: - Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Use UV-Vis spectroscopy to track absorbance changes at λmax (~270 nm for nitroindoles) .
Advanced: How can researchers address discrepancies in reported biological activities of nitro-substituted indole derivatives?
Methodological Answer:
Case Study:
- Antimicrobial Activity: notes that substituent positioning (e.g., 6-nitro vs. 5-nitro) affects microbial target interactions. Validate via standardized MIC assays (e.g., CLSI guidelines) against Gram-positive/negative strains.
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC50 values with structural analogs. Note that nitro groups may act as prodrugs, requiring metabolic activation .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Safety Protocols:
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of fine particles (grey solid state reported for analogs) .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: What computational methods can predict the physicochemical properties of this compound?
Methodological Answer:
Tools & Parameters:
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for drug-likeness).
- pKa Prediction: The carboxylic acid group (pKa ~2.5) and nitro group (electron-withdrawing effect) influence solubility.
- Molecular Dynamics Simulations: Study interactions with biological targets (e.g., COX-2 or kinases) using AutoDock Vina .
Advanced: How do regulatory classifications vary globally for nitro-substituted indole derivatives?
Methodological Answer:
Regulatory Considerations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
